molecular formula C17H17N3O2S B8521652 ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate

ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B8521652
M. Wt: 327.4 g/mol
InChI Key: JIIOFXXANXQSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural elements of pyridine and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and the formation of various derivatives.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C17H17N3O2S/c1-4-22-17(21)13-10(3)20-16-12(14(13)18)9(2)15(23-16)11-6-5-7-19-8-11/h5-8H,4H2,1-3H3,(H2,18,20)

InChI Key

JIIOFXXANXQSPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1N)C(=C(S2)C3=CN=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3,6-dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a Thrope–Ziegler cyclization to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,6-dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the parent compound .

Comparison with Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Comparison: ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties. This makes it more versatile in chemical reactions and applications compared to similar compounds that may lack one of these rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.